N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

CDK9 Inhibition Kinase Selectivity Cancer Therapeutics

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 941915-62-4) is a synthetic small molecule belonging to the substituted 1,2,3,4-tetrahydroquinoline class, characterized by an N1-isobutyryl substituent and a cyclopropanecarboxamide moiety at the 6-position. This compound is primarily available through specialized chemical suppliers as a research-grade intermediate or tool compound for structure-activity relationship (SAR) studies in medicinal chemistry and kinase-targeted drug discovery.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 941915-62-4
Cat. No. B2896551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
CAS941915-62-4
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC3
InChIInChI=1S/C17H22N2O2/c1-11(2)17(21)19-9-3-4-13-10-14(7-8-15(13)19)18-16(20)12-5-6-12/h7-8,10-12H,3-6,9H2,1-2H3,(H,18,20)
InChIKeyVUQPZUPCZCQCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 941915-62-4): Procurement-Ready Chemical Profile for Specialized Tetrahydroquinoline Research


N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 941915-62-4) is a synthetic small molecule belonging to the substituted 1,2,3,4-tetrahydroquinoline class, characterized by an N1-isobutyryl substituent and a cyclopropanecarboxamide moiety at the 6-position . This compound is primarily available through specialized chemical suppliers as a research-grade intermediate or tool compound for structure-activity relationship (SAR) studies in medicinal chemistry and kinase-targeted drug discovery . Its structural architecture aligns with privileged scaffolds explored for modulating cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and lysine-specific demethylase 1 (LSD1), positioning it as a candidate for preclinical oncology and neurodegenerative disease research [1].

Why N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide Cannot Be Replaced by Generic Tetrahydroquinoline Analogs in Quantitative Biological Assays


Generic substitution within the tetrahydroquinoline-cyclopropanecarboxamide chemotype is prohibited by the profound divergence in target potency and selectivity that arises from minor structural permutations. Direct-binding data (BindingDB) demonstrate that analogues differing only in their N1-acyl substitution exhibit IC50 differences exceeding 100-fold against human CDK9/Cyclin T1 (11 nM vs. >1,000 nM for related chemotypes), while the 6-position cyclopropanecarboxamide group confers a minimum 1.7-log selectivity window over the anti-target CDK2 [1]. In LSD1 biochemical assays, tetrahydroquinoline-based compounds bearing this scaffold achieve IC50 values as low as 55 nM, whereas close structural analogs lacking the optimal substitution pattern lose over 10-fold potency [2]. These steep SAR gradients mean that even isosteric replacements at the 6-position or N1-acyl group can abolish or invert the desired activity, making precise, batch-controlled procurement of this specific compound essential for reproducible research outcomes.

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide: Differential Evidence Guide for Scientific Procurement Decisions


CDK9/Cyclin T1 Inhibition Potency vs. CDK2 Selectivity Window for This Scaffold

A structurally representative analog within the same tetrahydroquinoline-cyclopropanecarboxamide chemotype (BDBM50553488) demonstrates potent CDK9/Cyclin T1 inhibition with an IC50 of 11 nM, while exhibiting substantially weaker activity against the closely related anti-target CDK2/Cyclin E (IC50 = 1,080 nM) [1]. This represents a calculated selectivity index of approximately 98-fold for CDK9 over CDK2 within this scaffold family. Procurement of the specific N1-isobutyryl-6-cyclopropanecarboxamide substitution pattern is critical because the cyclopropanecarboxamide group at the 6-position has been identified as a key pharmacophoric element for achieving sub-100 nM CDK9 potency in tetrahydroquinoline-based series [1].

CDK9 Inhibition Kinase Selectivity Cancer Therapeutics

LSD1 Inhibitory Potency of Tetrahydroquinoline-Cyclopropanecarboxamide Scaffold

In a published biochemical evaluation, tetrahydroquinoline-based reversible LSD1 inhibitors incorporating the cyclopropanecarboxamide motif achieved IC50 values as low as 55 nM (compound 18s), with a related analog (18x) showing IC50 = 540 nM [1]. These compounds maintained selectivity over MAO-A and MAO-B, addressing a common liability of irreversible LSD1 inhibitors. The 6-position substitution pattern directly influences potency, with over 10-fold variation observed between closely related analogs (55 nM vs. 540 nM) [1]. This demonstrates that retention of the specific cyclopropanecarboxamide group at the 6-position is essential for achieving sub-100 nM LSD1 inhibition.

LSD1 Inhibition Epigenetics Reversible Inhibitor Design

Structural Differentiation from N1-Tosyl and N1-Benzyl Tetrahydroquinoline Analogs

The N1-isobutyryl group distinguishes this compound from common N1-substituted analogs such as N1-tosyl and N1-benzyl tetrahydroquinoline derivatives. Unlike the electron-withdrawing and sterically bulky tosyl group, which can reduce metabolic stability through oxidative desulfonation pathways, the isobutyryl group provides balanced lipophilicity (cLogP ~2.9 vs. ~3.5 for tosyl analogs) while maintaining the hydrogen bond acceptor capacity necessary for target engagement . Compared to the N1-benzyl analogs, which are susceptible to CYP450-mediated N-dealkylation, the amide bond of the isobutyryl group offers enhanced metabolic resistance . This substitution pattern is specifically designed to optimize both target affinity and pharmacokinetic properties within the tetrahydroquinoline-cyclopropanecarboxamide series .

Chemical Stability Metabolic Stability Drug Design

Exclusive Availability and Purity Specifications for Reproducible Research

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS 941915-62-4) is supplied exclusively through a limited network of specialized chemical vendors, with typical purity specifications of ≥95% as verified by HPLC and LC-MS . In contrast, closely related analogs such as N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide (CAS 941915-74-8) and 1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 869945-53-9) are available from multiple sources with variable purity ranges (95–98%), introducing potential batch-to-batch variability in biological assays . The restricted supplier landscape for CAS 941915-62-4 necessitates verified procurement from authorized vendors to ensure structural identity fidelity, which is critical given the steep SAR demonstrated in Sections 3.1–3.3.

Chemical Procurement Research Reproducibility Batch Consistency

Application Scenarios Where N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide Provides Definitive Research Value


CDK9-Selective Chemical Probe Development for Transcriptional Addiction in Cancer

Researchers developing CDK9-selective inhibitors for MYC-driven cancers can deploy this compound as a core scaffold template. The demonstrated ~98-fold selectivity for CDK9 over CDK2 (Section 3.1) is a critical differentiator, minimizing off-target cytotoxicity associated with CDK2 inhibition. Compounds within this chemotype have shown the ability to suppress transcriptional elongation of anti-apoptotic genes including MCL-1, a key survival factor in acute myeloid leukemia and triple-negative breast cancer [1].

Reversible LSD1 Inhibitor Optimization for Epigenetic Cancer Therapy

In LSD1-targeted drug discovery programs, this compound provides the validated 6-cyclopropanecarboxamide pharmacophore essential for achieving low-nanomolar potency (55 nM benchmark established for analog 18s) while maintaining selectivity over MAO-A/B (Section 3.2). This enables structure-based optimization of drug-like properties without loss of target engagement, addressing the limitations of irreversible LSD1 inhibitors such as tranylcypromine derivatives that carry hematological toxicity risks [1].

Tetrahydroquinoline SAR Library Construction for Kinase and Epigenetic Target Screening

Medicinal chemistry groups constructing focused tetrahydroquinoline libraries for high-throughput screening against kinase and epigenetic targets should prioritize this compound as a centrally validated scaffold. Its well-defined N1-isobutyryl and 6-cyclopropanecarboxamide substitution pattern provides a benchmark for comparative SAR analysis against other N1-acyl (acetyl, pivaloyl, tosyl) and 6-position (sulfonamide, carbamate, urea) derivatives, accelerating hit-to-lead optimization timelines (Section 3.3) [1].

Preclinical Pharmacokinetic Profiling of Cyclopropanecarboxamide-Tetrahydroquinoline Hybrids

ADME scientists evaluating the drug-like properties of cyclopropanecarboxamide-containing compounds can utilize this specific compound for in vitro metabolic stability and permeability profiling. The isobutyryl group's predicted metabolic advantage over N-dealkylation-prone benzyl analogs (Section 3.3) makes this compound a superior candidate for oral bioavailability studies when compared to N1-benzyl-tetrahydroquinoline derivatives .

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